molecular formula C21H25N3O5 B12015867 N-[2-[(2E)-2-[(2,3-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide CAS No. 765271-49-6

N-[2-[(2E)-2-[(2,3-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide

Cat. No.: B12015867
CAS No.: 765271-49-6
M. Wt: 399.4 g/mol
InChI Key: SSCIDUCSQLCXJO-YDZHTSKRSA-N
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Description

This compound is an acylhydrazone derivative characterized by a 4-propoxybenzamide moiety linked via a hydrazinyl-oxoethyl backbone to a 2,3-dimethoxybenzylidene group. The (E)-configuration of the imine bond (C=N) is critical for its structural stability and bioactivity . Such compounds are typically synthesized via condensation reactions between aldehydes and hydrazides, followed by characterization using NMR, mass spectrometry, and X-ray crystallography .

Properties

CAS No.

765271-49-6

Molecular Formula

C21H25N3O5

Molecular Weight

399.4 g/mol

IUPAC Name

N-[2-[(2E)-2-[(2,3-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide

InChI

InChI=1S/C21H25N3O5/c1-4-12-29-17-10-8-15(9-11-17)21(26)22-14-19(25)24-23-13-16-6-5-7-18(27-2)20(16)28-3/h5-11,13H,4,12,14H2,1-3H3,(H,22,26)(H,24,25)/b23-13+

InChI Key

SSCIDUCSQLCXJO-YDZHTSKRSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=C(C(=CC=C2)OC)OC

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=C(C(=CC=C2)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(2E)-2-[(2,3-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide typically involves the following steps:

    Formation of the Hydrazone Linkage: The initial step involves the condensation of 2,3-dimethoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.

    Acylation: The hydrazone intermediate is then acylated with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the hydrazone linkage can yield the corresponding hydrazine derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-[2-[(2E)-2-[(2,3-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of hydrazones and related compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-[2-[(2E)-2-[(2,3-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth and apoptosis, contributing to its potential anticancer effects.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Benzylidene Group) Benzamide Group Molecular Formula Molecular Weight Key Properties/Activities Reference
N-[2-[(2E)-2-[(2,3-Dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide (Target) 2,3-Dimethoxyphenyl 4-Propoxy C₂₁H₂₄N₃O₅ 410.44 g/mol Pending detailed bioactivity data -
N-[2-{(2E)-2-[3-(Allyloxy)benzylidene]hydrazinyl}-2-oxoethyl]-4-propoxybenzamide 3-(Allyloxy)phenyl 4-Propoxy C₂₁H₂₂N₃O₄ 396.42 g/mol Higher lipophilicity due to allyl
N-[2-((2E)-2-{[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}hydrazino)-2-oxoethyl]-4-propoxybenzamide Pyrazole-substituted phenyl 4-Propoxy C₂₈H₂₈N₅O₃ 500.56 g/mol Enhanced π-π stacking potential
N-[2-[(2E)-2-[(2,4-Dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide 2,4-Dichlorophenyl 4-Propoxy C₁₉H₁₉Cl₂N₃O₃ 424.28 g/mol Antimicrobial activity observed
N-{2-[(2E)-2-(4-Hydroxybenzylidene)hydrazino]-2-oxoethyl}-3,4-dimethoxybenzamide 4-Hydroxyphenyl 3,4-Dimethoxy C₁₉H₂₀N₃O₅ 378.38 g/mol Potential antioxidant activity

Key Observations :

  • Substituent Effects : Electron-donating groups (e.g., methoxy in the target compound) enhance solubility but may reduce membrane permeability compared to halogenated analogs (e.g., 2,4-dichlorophenyl in ).
  • Molecular Weight : Pyrazole-containing derivatives (e.g., ) exhibit higher molecular weights, which may influence pharmacokinetics.

Crystallographic and Spectroscopic Insights

  • The (E)-configuration of the imine bond is confirmed in analogs via X-ray crystallography (e.g., ).
  • IR spectra of similar compounds show characteristic C=O (1660–1676 cm⁻¹) and C=N (1597–1624 cm⁻¹) stretches .

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